molecular formula C17H15FN2O2S B3530477 N-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

N-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Cat. No. B3530477
M. Wt: 330.4 g/mol
InChI Key: RQNFTPCBLDEVRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, also known as DFTZ, is a chemical compound that has been widely studied for its potential applications in scientific research. DFTZ is a thiazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively investigated.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth, inflammation, and oxidative stress. N-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell growth and survival. N-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response. Additionally, N-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense and cellular detoxification.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the suppression of inflammatory cytokines, and the reduction of oxidative stress and inflammation in the brain. N-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine has also been shown to have antioxidant effects by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine has several advantages for lab experiments, including its high potency and selectivity, its ability to inhibit multiple signaling pathways simultaneously, and its potential to overcome drug resistance. However, N-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, including the development of more efficient synthesis methods, the investigation of its potential applications in other diseases, and the optimization of its pharmacokinetic properties. Additionally, the combination of N-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine with other drugs or therapies may enhance its anticancer or neuroprotective effects. Finally, the development of N-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine analogs with improved pharmacological properties may lead to the discovery of more potent and selective compounds.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine has been studied for its potential applications in scientific research, including as an anticancer agent, an anti-inflammatory agent, and a neuroprotective agent. N-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine has also been shown to have anti-inflammatory effects by suppressing the production of inflammatory cytokines. Additionally, N-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2S/c1-21-13-7-8-14(16(9-13)22-2)19-17-20-15(10-23-17)11-3-5-12(18)6-4-11/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNFTPCBLDEVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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